![molecular formula C16H15ClO2 B016412 1-[4-(2-Chlorethoxy)phenyl]-2-phenylethanon CAS No. 19561-95-6](/img/structure/B16412.png)
1-[4-(2-Chlorethoxy)phenyl]-2-phenylethanon
Übersicht
Beschreibung
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, also known as 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
Diese Verbindung wurde weit verbreitet als synthetisches Zwischenprodukt für eine Reihe von chemischen Familien von Pharmazeutika verwendet . Es könnte bei der Synthese verschiedener Medikamente eingesetzt werden und so zur Entwicklung neuer Behandlungen und Therapien beitragen.
Pestizidproduktion
Die Verbindung wird auch bei der Herstellung von Pestiziden verwendet . Es könnte eine entscheidende Rolle bei der Entwicklung neuer Pestizide spielen, die effektiver und umweltfreundlicher sind.
Petrochemische Industrie
In der petrochemischen Industrie wird diese Verbindung als synthetisches Zwischenprodukt verwendet . Es könnte an der Produktion verschiedener petrochemischer Produkte beteiligt sein und so zu Fortschritten in diesem Bereich beitragen.
Synthese von Agrochemikalien
1-[4-(2-Chlorethoxy)phenyl]-2-phenylethanon ist ein wichtiges Zwischenprodukt, das für die Synthese des Agrochemikaliens Difenoconazol verwendet wird . Difenoconazol ist ein Triazol-Fungizid, das zur Bekämpfung einiger häufiger Pflanzenkrankheiten eingesetzt wird.
Krebsforschung
Gemäß einem Patent wurden Derivate dieser Verbindung in der Therapie und Diagnose von Brustkrebs eingesetzt . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.
Kristallographie
Die Kristallstruktur dieser Verbindung wurde untersucht , was darauf hindeutet, dass es möglicherweise in der Kristallographie und Materialwissenschaft eingesetzt werden kann. Das Verständnis der Kristallstruktur von Verbindungen ist für verschiedene wissenschaftliche und industrielle Anwendungen entscheidend.
Eigenschaften
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?
A1: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []
Q2: How is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone utilized in the synthesis of [D5-ethyl]-tamoxifen?
A2: The synthesis involves treating the sodium enolate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


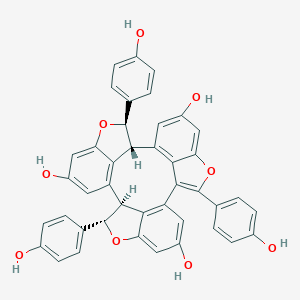



![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)

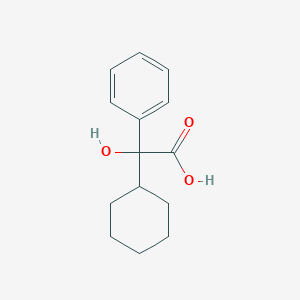
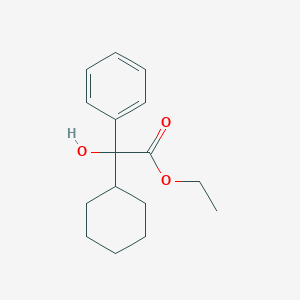
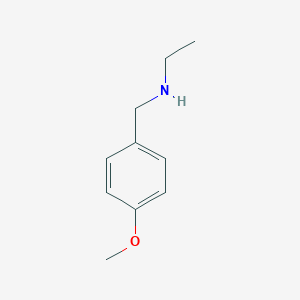
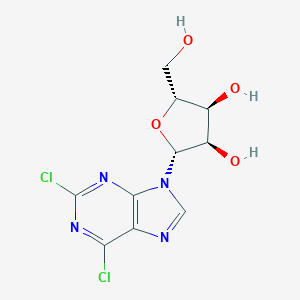


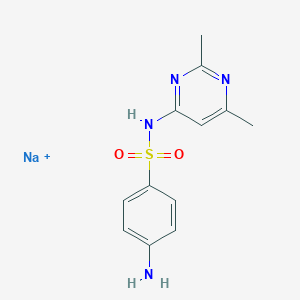
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
